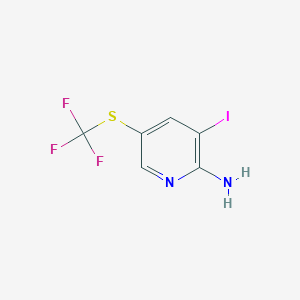
3-Iodo-5-((trifluoromethyl)thio)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-5-((trifluoromethyl)thio)pyridin-2-amine is a chemical compound with the molecular formula C6H4F3IN2S. It is a fluorinated pyridine derivative, characterized by the presence of iodine and a trifluoromethylthio group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is also tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-((trifluoromethyl)thio)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, with conditions involving bases such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include more complex aromatic compounds with extended conjugation.
Scientific Research Applications
3-Iodo-5-((trifluoromethyl)thio)pyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Iodo-5-((trifluoromethyl)thio)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and proteins. The iodine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-5-(trifluoromethyl)pyridin-2-amine: Similar structure but lacks the trifluoromethylthio group.
5-Iodo-3-(trifluoromethyl)pyridin-2-amine: Similar structure but with different positioning of the iodine and trifluoromethyl groups.
3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: Contains a pyrrolo[2,3-b]pyridine ring instead of a pyridine ring.
Uniqueness
3-Iodo-5-((trifluoromethyl)thio)pyridin-2-amine is unique due to the presence of both iodine and a trifluoromethylthio group, which confer distinct chemical properties and reactivity. This combination enhances its potential as a versatile building block in synthetic chemistry and its effectiveness in various applications .
Properties
Molecular Formula |
C6H4F3IN2S |
|---|---|
Molecular Weight |
320.08 g/mol |
IUPAC Name |
3-iodo-5-(trifluoromethylsulfanyl)pyridin-2-amine |
InChI |
InChI=1S/C6H4F3IN2S/c7-6(8,9)13-3-1-4(10)5(11)12-2-3/h1-2H,(H2,11,12) |
InChI Key |
XNFLUXCDDSINPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1I)N)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















